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molecular formula C4H6O7S B1199712 Sulfosuccinic acid CAS No. 5138-18-1

Sulfosuccinic acid

Cat. No. B1199712
M. Wt: 198.15 g/mol
InChI Key: ULUAUXLGCMPNKK-UHFFFAOYSA-N
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Patent
US04312631

Procedure details

926 Parts of the above rosin addition product are reacted according to Example A (b) with 98 parts of maleic anhydride and 132.3 to 138.6 parts of sodium sulfite to give the sulfosuccinic acid semiester.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example A ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C=CC(/C=C/C[O:10][C@@H:11]2[O:16][C@H](CO)[C@@H:14]([OH:19])[C@H:13](O)[C@H:12]2O)=CC=1.C1(=O)OC(=[O:26])C=C1.[S:29]([O-:32])([O-:31])=[O:30].[Na+].[Na+]>>[S:29]([CH:13]([CH2:12][C:11]([OH:10])=[O:16])[C:14]([OH:19])=[O:26])([OH:32])(=[O:31])=[O:30] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Step Two
Name
Example A ( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)C(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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